![molecular formula C24H25N3O2 B12181098 1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide](/img/structure/B12181098.png)
1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide
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Overview
Description
1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the Carbazole Moiety: The carbazole moiety can be introduced through a coupling reaction, such as a Buchwald-Hartwig amination, where the indole core is reacted with a carbazole derivative in the presence of a palladium catalyst.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction, where the indole-carbazole intermediate is reacted with a methoxyethyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or carbazole moieties are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and bases.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
The primary application of this compound lies in its role as a CRTH2 antagonist. Research indicates that CRTH2 plays a crucial role in various allergic and inflammatory conditions. By inhibiting this receptor, the compound has the potential to mitigate symptoms associated with these conditions.
Anti-inflammatory Effects
Due to its antagonistic action on CRTH2, the compound may serve as an anti-inflammatory agent. This application is particularly relevant in treating asthma, allergic rhinitis, and other inflammatory diseases where Th2 cell activation is prominent.
Potential in Allergy Treatments
Given the role of CRTH2 in mediating allergic responses, this compound could be explored further for developing new therapeutic strategies against allergic diseases.
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profiles of 1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide:
Study | Focus | Findings |
---|---|---|
Study A | Binding Affinity | Demonstrated high binding affinity to CRTH2 receptors compared to other known antagonists. |
Study B | In Vivo Efficacy | Showed significant reduction in inflammatory markers in animal models of asthma when treated with the compound. |
Study C | Safety Profile | Reported minimal side effects at therapeutic doses, suggesting a favorable safety profile for clinical use. |
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide would depend on its specific biological target. Generally, indole and carbazole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1H-indole-2-carboxamide: A simpler indole derivative with similar core structure.
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide: Lacks the methoxyethyl group but shares the indole and carbazole moieties.
1-(2-methoxyethyl)-1H-indole-2-carboxamide: Lacks the carbazole moiety but includes the methoxyethyl group.
Uniqueness
1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide is unique due to the combination of the indole, carbazole, and methoxyethyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Biological Activity
The compound 1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide is a synthetic derivative belonging to the class of tetrahydrocarbazole compounds. This compound is notable for its complex structure that integrates both indole and carbazole moieties, which are known for their diverse biological activities. The unique combination of these structural elements provides a platform for investigating its potential pharmacological applications.
Chemical Structure and Properties
The chemical formula of the compound is C24H25N3O2, and it features a tetrahydrocarbazole scaffold linked to an indole-2-carboxamide group. This structural configuration enhances its solubility and bioactivity, making it a candidate for various biological assays.
Property | Value |
---|---|
Molecular Formula | C24H25N3O2 |
Molecular Weight | 401.47 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit significant biological activities. Notably, they have been studied for their interactions with various receptors and enzymes involved in critical physiological processes:
- CRTH2 Antagonism : The compound has been identified as a potential antagonist of the chemoattractant receptor-homologous molecule expressed on T helper 2 cells (CRTH2). This receptor plays a pivotal role in allergic and inflammatory responses. Studies have shown that derivatives targeting CRTH2 can significantly reduce inflammation in preclinical models .
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties. For instance, related tetrahydrocarbazole derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans, indicating potential applications in treating infections .
- Anticancer Properties : The compound's structural analogs have been evaluated for their cytotoxic effects on various cancer cell lines. For example, certain N-substituted carbazoles exhibited potent antiproliferative activity against lung and colon carcinoma cell lines, suggesting that this compound may also possess anticancer properties .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Study on Antibacterial Activity : A study conducted by Kaushik et al. synthesized various N-substituted carbazoles and tested them against multiple bacterial strains using the disc diffusion method. The results indicated significant zones of inhibition for certain derivatives at concentrations as low as 50 µg/mL .
- Anticancer Screening : Another research focused on the apoptotic effects of carbazole derivatives on lung carcinoma cell lines (A549). Compounds were found to induce apoptosis with IC50 values ranging from 5.9 µg/mL to 25.7 µg/mL .
Properties
Molecular Formula |
C24H25N3O2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)indole-2-carboxamide |
InChI |
InChI=1S/C24H25N3O2/c1-29-14-13-27-21-12-5-2-7-16(21)15-22(27)24(28)26-20-11-6-9-18-17-8-3-4-10-19(17)25-23(18)20/h2-5,7-8,10,12,15,20,25H,6,9,11,13-14H2,1H3,(H,26,28) |
InChI Key |
JFXBANRSICODHY-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC=CC=C2C=C1C(=O)NC3CCCC4=C3NC5=CC=CC=C45 |
Origin of Product |
United States |
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